(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O2S/c1-2-18-32-25(30-31-29(32)36-20-9-12-21-10-4-3-5-11-21)17-8-19-33-27(34)23-15-6-13-22-14-7-16-24(26(22)23)28(33)35/h2-7,9-16H,1,8,17-20H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKMXDCEWRNKN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzo[de]isoquinoline core
- A triazole ring
- Allyl and cinnamyl substituents
These structural components suggest potential for diverse biological interactions due to their ability to engage with various biological targets.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Benzo[de]isoquinoline | Core structure with potential cytotoxic effects |
| Triazole ring | Known for antifungal and antibacterial properties |
| Allyl and cinnamyl groups | Enhance chemical reactivity and biological activity |
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoquinolines have shown promise in inhibiting tumor growth in various cancer cell lines.
- Case Study : A related compound demonstrated IC50 values of approximately 16 µM against human breast adenocarcinoma (MCF-7) cells, indicating moderate cytotoxicity .
Antimicrobial Activity
The presence of the triazole ring suggests potential antimicrobial activity. Triazole derivatives are well-documented for their efficacy against a range of pathogens.
- Research Findings : Studies have shown that triazole-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication in cancer cells.
- Disruption of cellular signaling pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Computational Studies
Computational methods such as Molecular Docking and Structure-Activity Relationship (SAR) analyses are increasingly used to predict the biological activity of novel compounds. These methods can provide insights into how this compound interacts with target proteins.
Table 3: Computational Predictions
| Methodology | Outcome |
|---|---|
| Molecular Docking | Identified potential binding sites on target proteins |
| SAR Analysis | Predicted enhanced activity with structural modifications |
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison
*Estimated based on molecular formula.
Key Observations :
- The propyl linker introduces conformational flexibility absent in rigid analogues like the benzoxazole-fused triazole 6c , which may influence pharmacokinetic properties .
Hydrogen Bonding and Supramolecular Assembly
Compound 6c () and the chlorinated triazole-thione () rely on NH groups for hydrogen bonding. The target compound’s benzo[de]isoquinoline-dione moiety may participate in additional N–H···O/S interactions, similar to the hydrogen-bonded networks observed in . This could stabilize crystal packing or biomolecular interactions.
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients ():
- The Tanimoto coefficient between the target compound and simpler triazoles (e.g., 6c ) is likely low (<0.5) due to its extended substituents and fused aromatic system.
- However, the shared 1,2,4-triazole core ensures partial similarity in electronic properties, as evidenced by comparable C=N and C=S IR bands in related compounds .
Research Findings and Implications
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the triazole ring and benzo[de]isoquinoline-dione core, akin to methods described for compound 6c (alkylation, cyclization) and chlorinated triazoles (bromination, azide substitution) .
Biological Relevance : While biological data for the target compound are unavailable, structurally related triazoles exhibit antimicrobial and anticancer activities. For example, compound 6c ’s benzoxazole-triazole hybrid has been studied for enzyme inhibition .
Stability : The cinnamylthio group may confer redox activity, as seen in sulfur-containing heterocycles, but could also increase susceptibility to metabolic degradation compared to methylthio analogues .
Preparation Methods
Preparation of 4-Allyl-4H-1,2,4-Triazole-3-Thiol
1,2,4-Triazole-3-thiol is alkylated at the N-4 position using allyl bromide in dry acetone with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at reflux for 6 hours, yielding 4-allyl-4H-1,2,4-triazole-3-thiol (Compound B), confirmed by a singlet for the allyl protons at δ 5.1–5.3 ppm and a broad S-H stretch at 2560 cm⁻¹.
Thioether Formation with Cinnamyl Bromide
Compound B reacts with cinnamyl bromide in dry tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature. This substitutes the thiol group with a cinnamylthio moiety, producing 4-allyl-5-(cinnamylthio)-4H-1,2,4-triazole (Compound C). Key spectral features include a doublet for the cinnamyl vinyl group (δ 6.5–7.2 ppm) and disappearance of the S-H stretch.
Coupling of Benzo[de]isoquinoline-Dione and Triazole Moieties
The bromopropyl group of Compound A undergoes nucleophilic substitution with the deprotonated triazole (Compound C) in DMF at 60°C for 24 hours. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, yielding the target compound (E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. The propyl linker is confirmed by a triplet at δ 2.8 ppm (CH₂-N) and a multiplet at δ 1.7–1.9 ppm (central CH₂).
Reaction Conditions and Yield
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃, 1,3-dibromopropane | DMF | 80 | 12 | 78 |
| 2 | Allyl bromide, K₂CO₃ | Acetone | 60 | 6 | 85 |
| 3 | Cinnamyl bromide, NaH | THF | 0–25 | 4 | 72 |
| 4 | TBAI, DMF | DMF | 60 | 24 | 65 |
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Mechanistic Considerations
Triazole Functionalization
The Boulton-Katritzky rearrangement facilitates triazole ring formation from oxadiazole precursors, while regioselective alkylation at N-4 ensures proper orientation of the allyl and cinnamylthio groups. The use of NaH in thioether formation prevents over-alkylation and ensures mono-substitution at sulfur.
Coupling Efficiency
The propyl linker’s length balances steric hindrance and electronic effects, enabling efficient nucleophilic displacement. TBAI enhances bromide leaving-group ability, while DMF stabilizes the transition state through polar aprotic solvation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
